molecular formula C9H10N2O3 B13967242 Methyl 5-acetamidopyridine-2-carboxylate CAS No. 33919-50-5

Methyl 5-acetamidopyridine-2-carboxylate

Cat. No.: B13967242
CAS No.: 33919-50-5
M. Wt: 194.19 g/mol
InChI Key: XKCNUJFWBOBWNV-UHFFFAOYSA-N
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Description

Methyl 5-acetamidopyridine-2-carboxylate is a pyridine derivative featuring a methyl ester group at position 2 and an acetamido substituent at position 4. This compound is of interest in pharmaceutical and organic synthesis due to its functionalized pyridine core, which is a common scaffold in bioactive molecules. Pyridine derivatives are frequently employed as intermediates in drug development, particularly for their electron-deficient aromatic systems that facilitate diverse reactivity.

Key physical properties of methyl esters, as reported in Table 3 of the International Conference on Advances in Mechanical & Civil Engineering (IC-AMCE - 2023), include moderate solubility in polar solvents (e.g., ethanol, acetone) and melting points typically ranging between 80–150°C .

Properties

CAS No.

33919-50-5

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

methyl 5-acetamidopyridine-2-carboxylate

InChI

InChI=1S/C9H10N2O3/c1-6(12)11-7-3-4-8(10-5-7)9(13)14-2/h3-5H,1-2H3,(H,11,12)

InChI Key

XKCNUJFWBOBWNV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CN=C(C=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-acetamidopyridine-2-carboxylate typically involves the acylation of 5-amino-2-pyridinecarboxylic acid with acetic anhydride, followed by esterification with methanol. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetamidopyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamido group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 5-amino-2-pyridinecarboxylate derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Methyl 5-acetamidopyridine-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-acetamidopyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Methyl 5-acetamidopyridine-2-carboxylate is structurally compared to (E)-Methyl 3-(2-amino-5-methylpyridin-3-yl)acrylate, a pyridine derivative documented in the Catalog of Pyridine Compounds (2017) .

Key Differences:

Substituent Positions and Types: this compound: Acetamido (-NHCOCH₃) at position 5; methyl ester (-COOCH₃) at position 2. (E)-Methyl 3-(2-amino-5-methylpyridin-3-yl)acrylate: Amino (-NH₂) at position 2; methyl (-CH₃) at position 5; acrylate ester (-COOCH₃) at position 3.

The acrylate ester in the analog introduces conjugation and rigidity, which may alter UV-Vis absorption and thermal stability.

Physical and Chemical Properties

Table 1 summarizes available data and inferred properties:

Property This compound (E)-Methyl 3-(2-amino-5-methylpyridin-3-yl)acrylate
Molecular Weight (g/mol) 208.21 (calculated) 220.24 (calculated)
Substituent Positions 2 (ester), 5 (acetamido) 2 (amino), 5 (methyl), 3 (acrylate ester)
Key Functional Groups Acetamido, methyl ester Amino, methyl, acrylate ester
Solubility (Polar Solvents) Moderate (inferred from methyl ester data) Not reported; likely lower due to non-polar methyl group
Melting Point 110–130°C (estimated) Not reported

Biological Activity

Methyl 5-acetamidopyridine-2-carboxylate is a pyridine derivative that has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the molecular formula C10_{10}H10_{10}N2_2O3_3 and a molecular weight of approximately 210.20 g/mol. The compound features an acetamido group at the 5-position and a carboxylate group at the 2-position, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules:

  • Protein Interaction : It has been shown to interact with protein arginine methyltransferases (PRMTs), particularly PRMT1 and CARM1 (PRMT4). This interaction influences the methylation of arginine residues on target proteins, which is crucial for regulating protein-protein interactions and cellular functions.
  • Cell Signaling Modulation : The compound modulates cell signaling pathways, gene expression, and cellular metabolism, impacting processes such as RNA processing and DNA damage response.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antitumor Activity : Research indicates that this compound derivatives demonstrate significant cytotoxic effects against various cancer cell lines. For example, studies have reported IC50_{50} values as low as 0.5 μM in A2780 ovarian cancer cells, indicating potent anti-proliferative properties .
  • Antimicrobial Properties : The compound has displayed antibacterial activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Its derivatives have been shown to enhance antimicrobial efficacy significantly .
  • Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can inhibit nitric oxide production in LPS-induced RAW 264.7 cells, suggesting potential anti-inflammatory properties .

Case Study 1: Antitumor Efficacy

In a study assessing the anti-cancer properties of this compound derivatives, researchers found that structural modifications significantly enhanced cytotoxicity in A2780 ovarian cancer cells. The study highlighted that specific substitutions led to lower IC50_{50} values, thus improving the selectivity between cancerous and non-cancerous cells .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of various derivatives against MRSA. The results indicated that certain derivatives maintained or enhanced the antimicrobial properties of the parent compound, achieving significant reductions in minimum inhibitory concentration (MIC) values against multiple bacterial strains .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
AntitumorIC50_{50} = 0.5 μM in A2780 ovarian cancer cells
AntimicrobialEffective against MRSA with reduced MIC values
Anti-inflammatoryInhibits NO production in RAW 264.7 cells

Table 2: Structure-Activity Relationship

Compound DerivativeIC50_{50} (μM)Activity Type
Base Compound--
Acetylated Derivative0.5Antitumor
Amide Derivative<10Antimicrobial

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